molecular formula C40H81NO2 B12575130 4-Hydroxy-N,N-dioctadecylbutanamide CAS No. 192118-79-9

4-Hydroxy-N,N-dioctadecylbutanamide

Cat. No.: B12575130
CAS No.: 192118-79-9
M. Wt: 608.1 g/mol
InChI Key: PHCBSAFDJIHMSQ-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N-dioctadecylbutanamide is a chemical compound with the molecular formula C38H77NO2 It is known for its unique structure, which includes a hydroxy group and two long octadecyl chains attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N,N-dioctadecylbutanamide typically involves the reaction of butanamide with octadecylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. One common method involves the use of a Grignard reagent, which reacts with a butyraldehyde derivative to form the intermediate compound. This intermediate is then subjected to further reactions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N-dioctadecylbutanamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The amide group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.

Scientific Research Applications

4-Hydroxy-N,N-dioctadecylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N-dioctadecylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy group allows it to form hydrogen bonds with other molecules, while the long octadecyl chains enable it to integrate into lipid bilayers. This integration can affect the fluidity and permeability of cell membranes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-N,N-dioctadecylbutanamide is unique due to its long octadecyl chains, which impart distinct hydrophobic properties. These properties make it particularly useful in applications requiring integration into lipid environments, such as in drug delivery systems and membrane studies.

Properties

CAS No.

192118-79-9

Molecular Formula

C40H81NO2

Molecular Weight

608.1 g/mol

IUPAC Name

4-hydroxy-N,N-dioctadecylbutanamide

InChI

InChI=1S/C40H81NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41(40(43)36-35-39-42)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42H,3-39H2,1-2H3

InChI Key

PHCBSAFDJIHMSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCO

Origin of Product

United States

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